molecular formula C10H21N3O3 B11933168 Azido-PEG2-C6-OH

Azido-PEG2-C6-OH

Cat. No.: B11933168
M. Wt: 231.29 g/mol
InChI Key: JYPHRIPOUIAYSV-UHFFFAOYSA-N
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Description

Azido-PEG2-C6-OH is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG2-C6-OH can be synthesized through a series of chemical reactions involving the introduction of an azide group into a PEG-based linker. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also include additional steps for quality control and standardization to meet regulatory requirements .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG2-C6-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azido-PEG2-C6-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.

    Biology: Employed in bioconjugation techniques to attach biomolecules for various studies.

    Medicine: Utilized in drug development, particularly in the design of targeted therapies.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

Azido-PEG2-C6-OH exerts its effects through its azide group, which allows it to participate in click chemistry reactions. The azide group reacts with alkyne groups to form triazole linkages, facilitating the conjugation of different molecules. In the context of PROTACs, this compound serves as a linker that connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG2-C6-OH is unique due to its hydroxyl group, which provides additional functionalization options compared to similar compounds. This makes it versatile for various applications in click chemistry and PROTAC synthesis .

Properties

Molecular Formula

C10H21N3O3

Molecular Weight

231.29 g/mol

IUPAC Name

6-[2-(2-azidoethoxy)ethoxy]hexan-1-ol

InChI

InChI=1S/C10H21N3O3/c11-13-12-5-8-16-10-9-15-7-4-2-1-3-6-14/h14H,1-10H2

InChI Key

JYPHRIPOUIAYSV-UHFFFAOYSA-N

Canonical SMILES

C(CCCOCCOCCN=[N+]=[N-])CCO

Origin of Product

United States

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